molecular formula C16H20ClN3O2 B6448867 3-chloro-4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine CAS No. 2640963-77-3

3-chloro-4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B6448867
CAS No.: 2640963-77-3
M. Wt: 321.80 g/mol
InChI Key: UEKXZJYDRSBFCY-UHFFFAOYSA-N
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Description

3-Chloro-4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 3 and a methoxy group at position 3. The methoxy group is connected to a piperidine ring via a methylene bridge, which is further functionalized with a 3-methyl-1,2-oxazol-5-ylmethyl moiety.

Properties

IUPAC Name

5-[[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c1-12-8-14(22-19-12)10-20-6-3-13(4-7-20)11-21-16-2-5-18-9-15(16)17/h2,5,8-9,13H,3-4,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKXZJYDRSBFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Attachment of the Oxazole Moiety: The oxazole ring can be introduced via a cyclization reaction involving an α-haloketone and an amide.

    Substitution on the Pyridine Ring: The pyridine ring is functionalized with a chloro group through a nucleophilic substitution reaction, often using phosphorus oxychloride (POCl3) as a chlorinating agent.

    Linking the Piperidine and Pyridine Rings: The final step involves the formation of an ether linkage between the piperidine and pyridine rings, typically using a Williamson ether synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocycle.

    Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the nucleophile.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Saturated heterocycles derived from the oxazole ring.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds similar to 3-chloro-4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine exhibit significant anticancer properties. For instance, derivatives of pyridine have been shown to inhibit tumor growth in various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that pyridine derivatives can induce apoptosis in cancer cells, suggesting a mechanism for anticancer activity .

Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Research indicates that piperidine derivatives can enhance cognitive functions and protect neuronal cells from oxidative stress. In preclinical models, these compounds have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Antimicrobial Properties
Another significant application is in the development of antimicrobial agents. Studies have reported that similar compounds possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes .

Agricultural Science Applications

Pesticide Development
The unique structure of this compound makes it a candidate for developing new pesticides. Research has indicated that oxazole-containing compounds can exhibit herbicidal activity, making them suitable for agricultural applications .

Plant Growth Regulation
Compounds with similar functionalities have been explored as plant growth regulators. They can modulate plant growth responses, enhancing yield and resistance to environmental stresses. Studies suggest that these compounds can influence hormonal pathways in plants, leading to improved growth metrics .

Material Science Applications

Polymer Synthesis
In material science, the compound can be utilized in synthesizing advanced polymer materials. Its reactive functional groups allow for incorporation into polymer chains, potentially enhancing properties such as thermal stability and mechanical strength. Research has shown that incorporating such compounds into polymers can lead to materials with tailored properties for specific applications .

Nanotechnology
The compound's unique structure also positions it well for applications in nanotechnology. It can be used as a precursor for synthesizing nanoparticles with specific functionalities, which are useful in drug delivery systems and catalysis .

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer agents
Neuroprotective agents
Antimicrobial agents
Agricultural SciencePesticide development
Plant growth regulation
Material SciencePolymer synthesis
Nanotechnology

Case Studies

Case Study 1: Anticancer Activity
A recent study focused on the synthesis of pyridine-based derivatives and their evaluation against various cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, indicating strong anticancer potential.

Case Study 2: Pesticide Development
Research conducted on oxazole derivatives demonstrated effective herbicidal activity against common agricultural weeds. The study concluded that these compounds could be developed into commercially viable herbicides.

Mechanism of Action

The mechanism by which 3-chloro-4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine-Based Compounds

Compound Heterocycle Substituent on Piperidine Molecular Weight Key Feature
Target Compound 1,2-Oxazole Methoxy-pyridine Not Provided Chloropyridine, Oxazole linker
1-[(3-Methyloxazol-5-yl)methyl]piperidin-4-one 1,2-Oxazole Ketone 194.23 Polar carbonyl group
4-[3-(4-Methylphenyl)oxadiazol-5-yl]piperidine HCl 1,2,4-Oxadiazole 4-Methylphenyl 279.76 Bioisostere, Enhanced stability

Physicochemical Properties

  • Polarity: The target compound’s methoxy and chlorine substituents increase polarity compared to non-halogenated analogs (e.g., 4-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride, MW: 234.69) .
  • Solubility : Piperidine-oxazole derivatives generally exhibit moderate water solubility due to their mixed hydrophilic (amine, oxygen) and hydrophobic (aromatic rings) regions.

Pharmacological Potential

While explicit biological data for the target compound is unavailable, structural parallels suggest possible applications:

  • Oxadiazole derivatives () are explored as kinase inhibitors or antimicrobial agents due to their electron-deficient rings and hydrogen-bonding capacity .

Biological Activity

The compound 3-chloro-4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22ClN3O2C_{18}H_{22}ClN_3O_2, with a molecular weight of approximately 358.84 g/mol. The structure features a pyridine ring substituted with a chloro group and a methoxy-piperidine moiety, which may influence its biological interactions.

Research indicates that compounds similar to this compound often interact with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in signal transduction and are common targets for drug discovery. The compound may modulate GPCR activity, influencing pathways related to neurotransmission and inflammation .
  • Kinase Inhibition : Preliminary studies suggest that related compounds exhibit inhibitory effects on specific kinases involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth in xenograft models .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives have shown significant activity against various Gram-positive and Gram-negative bacteria, indicating potential as an antibacterial agent .

Anticancer Activity

In vitro studies demonstrated that the compound inhibits the growth of cancer cell lines such as H1975 and PC9. The mechanism involves inducing apoptosis and inhibiting cell cycle progression, which could be attributed to its interaction with specific molecular targets within the cancer cells .

Study 1: Antibacterial Efficacy

A recent study tested the antibacterial efficacy of several derivatives against Staphylococcus aureus and Escherichia coli using the agar disc-diffusion method. The results indicated that compounds similar to 3-chloro-4-{...} exhibited Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL against these pathogens, showcasing their potential as therapeutic agents in treating bacterial infections .

Study 2: Antitumor Activity

In another investigation involving xenograft models, the compound demonstrated dose-dependent tumor suppression without significant toxicity. This suggests a favorable therapeutic index, making it a candidate for further development in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC (µg/mL)Observations
AntibacterialStaphylococcus aureus20Effective at inhibiting growth
AntibacterialEscherichia coli30Moderate inhibition observed
AntitumorH1975 (lung cancer)N/ADose-dependent tumor suppression noted
AntitumorPC9 (lung cancer)N/AInduced apoptosis in treated cells

Q & A

Q. What are the optimal synthetic conditions for preparing 3-chloro-4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine?

Answer: Key steps involve coupling the piperidine-oxazole moiety to the pyridine backbone. A two-step protocol is recommended:

Intermediate Synthesis: React 3-methyl-1,2-oxazol-5-ylmethanol with piperidin-4-ylmethanol under Mitsunobu conditions (e.g., DIAD, PPh₃) to form the oxazole-piperidine intermediate.

Etherification: Use a nucleophilic substitution reaction between the intermediate and 3-chloro-4-hydroxypyridine in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours .
Critical Note: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) to avoid over-alkylation.

Q. How can the structure of this compound be validated using spectroscopic methods?

Answer: Employ a multi-technique approach:

  • NMR: Confirm the ether linkage (δ 4.2–4.5 ppm for –OCH₂–) and piperidine/oxazole integration (e.g., δ 2.5–3.0 ppm for piperidine protons, δ 6.3 ppm for oxazole C-H) .
  • HRMS: Verify molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₇H₂₀ClN₃O₂: 346.1284).
  • X-ray Crystallography (if crystalline): Resolve spatial arrangement of the piperidine-oxazole-pyrrolidine scaffold, as demonstrated for analogous triazolopyridines .

Q. What purification strategies are effective for isolating this compound?

Answer:

  • Crude Extraction: Partition the reaction mixture between dichloromethane and water, retaining the organic layer .
  • Column Chromatography: Use silica gel with a gradient of ethyl acetate (10% → 50%) in hexane.
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to achieve >99% purity, as validated for structurally related pyridine derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer: Focus on modular modifications:

  • Oxazole Substituents: Replace 3-methyl with bulkier groups (e.g., trifluoromethyl) to assess steric effects on target binding.
  • Piperidine Linkers: Test rigidified analogs (e.g., piperazine) to evaluate conformational flexibility.
  • Pyridine Modifications: Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to probe electronic effects.
    Methodology: Synthesize derivatives using parallel combinatorial chemistry, followed by in vitro assays (e.g., enzyme inhibition) and molecular docking .

Q. How can contradictions in reported biological activity data be resolved?

Answer: Address variability via:

  • Standardized Assays: Replicate studies under controlled conditions (e.g., fixed ATP concentration in kinase assays).
  • Metabolite Screening: Use LC-MS to identify potential active metabolites that may contribute to discrepancies .
  • Orthogonal Validation: Cross-verify results with SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .

Q. What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular Dynamics (MD): Simulate binding to homology-modeled receptors (e.g., GPCRs) using AMBER or GROMACS.
  • Free Energy Perturbation (FEP): Calculate ΔΔG for mutations in the binding pocket to prioritize synthetic targets .
  • Pharmacophore Mapping: Align electrostatic and hydrophobic features with known inhibitors (e.g., p38 MAPK inhibitors) .

Q. What green chemistry approaches apply to its synthesis?

Answer:

  • Solvent Selection: Replace DMF with cyclopentyl methyl ether (CPME), a safer alternative with similar polarity .
  • Oxidant Optimization: Use NaOCl (as in triazolopyridine synthesis) instead of Cr(VI) reagents to minimize toxicity .
  • Catalysis: Explore recyclable catalysts (e.g., immobilized Pd nanoparticles) for coupling steps to reduce waste .

Q. How can biological activity profiling be optimized for this compound?

Answer:

  • High-Throughput Screening (HTS): Use fluorescence polarization assays for rapid Ki determination against kinase panels.
  • Off-Target Profiling: Employ broad-spectrum panels (e.g., Eurofins Cerep) to identify polypharmacology risks.
  • In Vivo Models: Prioritize zebrafish embryos for preliminary toxicity and efficacy studies before rodent trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.